cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of LY-221501 involves a series of chemical reactions that require precise conditions and reagents. The compound is typically synthesized through a customized synthesis process, which involves the use of advanced synthesis technology and capabilities . The exact synthetic routes and reaction conditions are proprietary and may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
LY-221501 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
LY-221501 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the NMDA receptor and its role in various chemical processes. In biology, LY-221501 is used to investigate the effects of NMDA receptor antagonism on cellular and molecular pathways. In medicine, this compound is studied for its potential therapeutic applications in treating neurological disorders and other medical conditions . In industry, LY-221501 is used in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of LY-221501 involves its antagonistic effects on the NMDA receptor. By binding to the receptor, LY-221501 inhibits the receptor’s activity, thereby modulating the signaling pathways involved in various physiological and pathological processes . The molecular targets and pathways involved in the action of LY-221501 include the NMDA receptor and its associated signaling cascades.
Comparison with Similar Compounds
LY-221501 is unique in its specific antagonistic effects on the NMDA receptor. Similar compounds include other NMDA receptor antagonists, such as ketamine, memantine, and dextromethorphan . These compounds share similar mechanisms of action but differ in their chemical structures, potency, and therapeutic applications. LY-221501 stands out due to its specific binding affinity and efficacy in modulating NMDA receptor activity.
Properties
CAS No. |
145512-35-2 |
---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2R,4S)-4-(3-carboxypropyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c12-9(13)3-1-2-7-4-5-11-8(6-7)10(14)15/h7-8,11H,1-6H2,(H,12,13)(H,14,15)/t7-,8+/m0/s1 |
InChI Key |
UDPZLTQBSHPQHX-JGVFFNPUSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@H]1CCCC(=O)O)C(=O)O |
SMILES |
C1CNC(CC1CCCC(=O)O)C(=O)O |
Canonical SMILES |
C1CNC(CC1CCCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cis-4-(3-carboxyprop-1-yl)piperidine-2-carboxylic acid LY 221501 LY-221501 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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